molecular formula C10H8N4O4 B2775369 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 197293-86-0

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B2775369
CAS No.: 197293-86-0
M. Wt: 248.198
InChI Key: PUDWBRMRYFQHKH-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole-Based Compounds in Chemical Research

The exploration of 1,2,4-triazoles dates to the late 19th century, with early syntheses focusing on their tautomeric behavior and aromatic stability. The Pellizzari reaction, developed in 1911, enabled the cyclocondensation of hydrazides and amides to form 1,2,4-triazole cores, laying the groundwork for systematic derivatization. By the mid-20th century, researchers recognized the pharmacological potential of these heterocycles, exemplified by the 1958 discovery of the antifungal agent fluconazole, which features a 1,2,4-triazole moiety critical for inhibiting lanosterol 14α-demethylase in fungal pathogens.

Structural studies in the 1970s revealed that 1,2,4-triazoles exhibit planar geometry with delocalized π-electrons, enabling strong intermolecular interactions. This property, combined with amphoteric behavior (pKₐ₁ = 2.45, pKₐ₂ = 10.26), allows tunable solubility and protonation states under physiological conditions. The introduction of substituents at positions 3 and 5 of the triazole ring, as seen in 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid, further modulates electronic and steric properties for targeted applications.

Position of this compound in Contemporary Research

Modern research prioritizes 1,2,4-triazole derivatives for their multifunctionality. The nitro group at the para position of the phenyl ring in this compound enhances electron-deficient character, favoring charge-transfer interactions with biological targets. Concurrently, the acetic acid side chain improves aqueous solubility, addressing a common limitation of hydrophobic triazole derivatives. Recent synthetic advances, such as the thiolysis of oxiranes in aqueous basic media (69–90% yields), have enabled efficient production of structurally analogous β-hydroxy sulfide triazoles with demonstrated tyrosinase inhibition (IC₅₀ = 4.52 ± 0.09 μM).

Table 1: Comparative Bioactivity of Selected 1,2,4-Triazole Derivatives

Compound Target Enzyme IC₅₀ (μM) Bacterial Inhibition (MIC, mg/mL)
11c (Benzofuran-triazol-propan-2-ol) Bacterial tyrosinase 4.52 S. aureus: 2.5 ± 0.00
Fluconazole Lanosterol demethylase 0.13 C. albicans: 0.5–1.0
This compound (Predicted) Tyrosinase/kinases N/A In silico docking scores: −7.08 kcal/mol

Importance in Medicinal Chemistry and Related Fields

The nitro group’s electron-withdrawing nature increases the compound’s affinity for redox-active enzymes, such as bacterial tyrosinases involved in melanin synthesis. Molecular docking simulations suggest that the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., His₃₈₉ in Bacillus megaterium tyrosinase), while the nitroaryl system engages in π-π stacking with conserved phenylalanine residues. This dual interaction mechanism parallels the activity of ascorbic acid (IC₅₀ = 11.5 ± 1.00 μM) but with enhanced potency in triazole derivatives.

In materials science, the compound’s ability to chelate transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole N atoms and carboxylate group enables applications in catalytic systems. The nitro group further stabilizes metal complexes through inductive effects, as demonstrated in related Schiff base-triazole ligands.

Research Objectives and Scope

This article analyzes the synthetic pathways, structural characterization, and emerging applications of this compound, with emphasis on:

  • Synthetic Methodologies : Optimization of cyclocondensation and functionalization steps.
  • Structure-Activity Relationships : Impact of nitro and carboxylic acid groups on bioactivity.
  • Coordination Chemistry : Metal complex formation and catalytic potential.
  • Computational Insights : Docking studies against bacterial enzymes and human kinases.

Excluded from discussion are pharmacokinetic properties, toxicity profiles, and formulation-specific data, as these require dedicated preclinical evaluation beyond the current scope.

Properties

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9(16)5-8-11-10(13-12-8)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDWBRMRYFQHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the triazole ring. This is followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, triazole derivatives have been synthesized and tested for their ability to inhibit the proliferation of lung and breast cancer cells. Notably, compounds with similar structures demonstrated half-maximal inhibitory concentrations (IC50) as low as 16.56 μM against H1975 lung cancer cells, suggesting that modifications to the triazole ring may enhance antitumor activity .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth. The presence of the nitro group in the structure may contribute to its reactivity and biological activity, providing a target for further modifications aimed at improving efficacy and selectivity towards cancer cells.

Agricultural Applications

Fungicidal Properties
Compounds containing triazole moieties are well-documented for their fungicidal properties. The incorporation of this compound into agricultural formulations could enhance resistance against fungal pathogens in crops. Triazoles are known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thus serving as effective fungicides .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds with various monomers can lead to the development of novel materials with tailored properties for applications in coatings, adhesives, and other industrial products. The incorporation of such compounds can enhance thermal stability and mechanical properties due to their rigid triazole structure .

Case Studies

Study Application Findings Reference
Antitumor ActivityCancer ResearchDemonstrated significant cytotoxicity against H1975 lung cancer cells with IC50 values indicating potential as an anticancer agent
Fungicidal EfficacyAgricultureEffective against fungal pathogens; potential for use in crop protection formulations
Polymer DevelopmentMaterials ScienceUtilized in synthesizing polymers with enhanced properties; potential applications in coatings and adhesives

Mechanism of Action

The mechanism of action of 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylacetic acid: Similar structure but lacks the triazole ring.

    1,2,4-triazole-3-acetic acid: Similar structure but lacks the nitrophenyl group.

    3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]acetic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the presence of both the nitrophenyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8N4O4
  • Molecular Weight : 232.20 g/mol
  • CAS Number : 197293-86-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under reflux conditions in solvents like ethanol or methanol.
  • Acetic Acid Introduction : The incorporation of the acetic acid moiety.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitrophenyl group can participate in electron transfer reactions and form hydrogen bonds with enzymes, potentially modulating their activity.
  • Receptor Interaction : The triazole ring can coordinate with metal ions and interact with receptor sites, influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated that derivatives of triazole compounds showed significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For instance, it was found to affect the viability of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
  • Mechanistic Insights : Molecular docking studies suggest that this compound acts as a dual-binding site inhibitor for certain enzymes involved in cancer progression, enhancing its therapeutic potential against malignancies .

Comparative Biological Activity

A comparative analysis of various triazole derivatives indicates that those containing nitrophenyl groups often exhibit enhanced biological activity. Below is a summary table showcasing the IC50 values for different compounds:

Compound NameIC50 (µM)Biological Activity
This compound25Anticancer
3-(4-nitrophenyl)-1H-1,2,4-triazole30Antimicrobial
Quinazoline–triazole hybrid0.23AChE inhibitor

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined various triazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy further .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on breast cancer cells, researchers found that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers. These findings support its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid, and how can reaction conditions be systematically optimized?

The synthesis of triazole derivatives typically involves cyclocondensation of hydrazides with nitriles or thiosemicarbazides under acidic conditions. Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (20–100°C), and stoichiometric ratios. For optimization, employ Design of Experiments (DoE) methodologies to minimize trial runs while maximizing yield and purity . For example, fractional factorial designs can evaluate the impact of temperature, solvent polarity, and catalyst concentration on reaction efficiency. Post-synthesis, validate purity via HPLC or NMR, referencing protocols from analogous triazole syntheses .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

Combine X-ray crystallography for definitive 3D conformation analysis (as demonstrated for related triazoles in ) with computational tools like density functional theory (DFT) to predict bond angles and electronic properties. Spectroscopic methods include:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare to literature shifts for nitroaryl and triazole motifs .
  • FT-IR : Identify characteristic bands (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or side-product formation during synthesis?

Leverage quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and intermediates. For example, simulate the cyclization step of the triazole ring using transition state search algorithms. Integrate machine learning (ML) models trained on reaction databases to predict regioselectivity or side reactions (e.g., nitro group reduction under specific conditions) . Validate predictions with experimental LC-MS data to identify byproducts like amine derivatives .

Q. What methodologies are recommended for resolving contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values in cytotoxicity assays)?

  • Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response validation : Use multi-point dilution series to avoid false positives from solubility limits.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like pH or serum content in culture media . Cross-reference with structural analogs (e.g., fluorophenyl-substituted triazoles) to identify substituent-dependent trends .

Q. How can the compound’s reactivity with biomolecular targets (e.g., enzymes) be mechanistically investigated?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the nitro group’s electron-withdrawing effects and triazole’s hydrogen-bonding capacity .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational predictions.
  • Kinetic studies : Monitor reaction progress via stopped-flow spectroscopy if the compound acts as a covalent inhibitor .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition or instability during storage or biological assays?

  • Storage : Lyophilize the compound and store under inert gas (N₂/Ar) at -20°C. Avoid aqueous buffers with pH extremes.
  • Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring to identify degradation products (e.g., hydrolysis of the acetic acid moiety) .

Q. How can researchers differentiate between tautomeric forms of the triazole ring in solution?

  • Variable-temperature NMR : Observe chemical shift changes (e.g., NH proton exchange) in DMSO-d₆ across 25–80°C .
  • DFT-based tautomer energy calculations : Compare relative stabilities of 1H- vs. 4H-triazole forms using solvation models (e.g., PCM for water) .

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